molecular formula C6H6ClN5 B175929 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 100644-66-4

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No. B175929
M. Wt: 183.6 g/mol
InChI Key: LSZNUJWHYLMPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to exhibit various biological activities, including anticancer activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . For instance, a mixture of 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine and appropriate amines in the presence of TEA was refluxed for 4 hours .


Molecular Structure Analysis

The molecular structure of “4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for its biological activity .


Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” are primarily associated with its synthesis . The compound undergoes a series of reactions to form the desired product .

Scientific Research Applications

  • Organic Chemistry

    • Application : The compound is used as an intermediate for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .
    • Method : The compound was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
    • Results : The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .
  • Pharmacology

    • Application : The compound is of interest as a substance with useful pharmacological properties .
    • Method : The compound is used as a precursor for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .
    • Results : The synthesized compounds may exhibit various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .
  • Cancer Research

    • Application : The compound is used in the development of novel CDK2 inhibitors .
    • Method : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
    • Results : Most of the prepared compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
  • Antimicrobial Research

    • Application : The compound is used in the development of new antimicrobial agents .
    • Method : A library of in-house pyrazolo[3,4-d]pyrimidines, targeting human protein kinases, were tested against Staphylococcus aureus and Escherichia coli .
    • Results : The results represent a first step towards the potential application of dual active pyrazolo[3,4-d]pyrimidine kinase inhibitors in the prevention and treatment of bacterial infections in cancer patients .
  • Antiviral Research

    • Application : The compound is reported to encompass pharmacological potential as an antiviral agent .
    • Method : The compound is used as a precursor for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .
    • Results : The synthesized compounds may exhibit various biological activities, including antiviral activity .
  • Treatment of Male Erectile Dysfunction and Hyperuricemia

    • Application : The compound is used in the treatment of male erectile dysfunction and hyperuricemia .
    • Method : The compound is used as a precursor for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .
    • Results : The synthesized compounds may exhibit various biological activities, including treatment of male erectile dysfunction and hyperuricemia .

Safety And Hazards

The safety and hazards of “4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” are associated with its toxicity. It is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation .

properties

IUPAC Name

4-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZNUJWHYLMPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

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